molecular formula C12H12N2O8 B1370689 Dimethyl 2-(5-methyl-2,4-dinitrophenyl)malonate CAS No. 941294-15-1

Dimethyl 2-(5-methyl-2,4-dinitrophenyl)malonate

Cat. No.: B1370689
CAS No.: 941294-15-1
M. Wt: 312.23 g/mol
InChI Key: RYAWZUFEAJRVCR-UHFFFAOYSA-N
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Description

Dimethyl 2-(5-methyl-2,4-dinitrophenyl)malonate is an organic compound with the molecular formula C12H12N2O8 and a molecular weight of 312.23 g/mol . This compound is characterized by the presence of a malonate ester group and a dinitrophenyl group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 2-(5-methyl-2,4-dinitrophenyl)malonate can be synthesized through various synthetic routes. One common method involves the nitration of dimethyl 2-(5-methylphenyl)malonate using a mixture of nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the nitration process and avoid over-nitration .

Industrial Production Methods

Industrial production of this compound often involves large-scale nitration processes. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-(5-methyl-2,4-dinitrophenyl)malonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dimethyl 2-(5-methyl-2,4-dinitrophenyl)malonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of dimethyl 2-(5-methyl-2,4-dinitrophenyl)malonate involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. The dinitrophenyl group can undergo redox reactions, influencing cellular pathways and enzyme activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 2-(5-methyl-2,4-dinitrophenyl)malonate is unique due to the presence of both the malonate ester and dinitrophenyl groups, which confer distinct reactivity and versatility in synthetic applications. Its ability to undergo multiple types of chemical reactions makes it a valuable intermediate in various fields of research and industry .

Properties

IUPAC Name

dimethyl 2-(5-methyl-2,4-dinitrophenyl)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O8/c1-6-4-7(10(11(15)21-2)12(16)22-3)9(14(19)20)5-8(6)13(17)18/h4-5,10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYAWZUFEAJRVCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(C(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10649984
Record name Dimethyl (5-methyl-2,4-dinitrophenyl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

941294-15-1
Record name 1,3-Dimethyl 2-(5-methyl-2,4-dinitrophenyl)propanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=941294-15-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethyl (5-methyl-2,4-dinitrophenyl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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